molecular formula C22H20ClN3S B2656154 (2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 450353-18-1

(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No.: B2656154
CAS No.: 450353-18-1
M. Wt: 393.93
InChI Key: OABJZIMHNRCXQY-QGOAFFKASA-N
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Description

The compound (2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile (hereafter referred to as Compound A) features a conjugated enenitrile backbone with a 4-chlorophenylamino group at the 3-position and a 4-[4-(2-methylpropyl)phenyl]-substituted thiazole ring at the 2-position.

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3S/c1-15(2)11-16-3-5-17(6-4-16)21-14-27-22(26-21)18(12-24)13-25-20-9-7-19(23)8-10-20/h3-10,13-15,25H,11H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABJZIMHNRCXQY-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Prop-2-enenitrile Moiety: This step involves the Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The following table summarizes key structural analogues of Compound A , highlighting substituent variations and their physicochemical properties:

Compound ID Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Compound A (Target) 4-Chlorophenylamino; 4-(2-methylpropyl)phenyl-thiazole C₂₀H₁₇ClN₄S 384.89 Bulky isobutyl group enhances lipophilicity; Cl improves metabolic stability
Compound B 4-Fluorophenylamino (instead of Cl) C₂₀H₁₇FN₄S 368.44 Fluorine increases electronegativity, potentially enhancing binding affinity
Compound C 3-Oxo-3H-benzo[f]chromen-2-yl-thiazole (instead of isobutylphenyl) C₂₅H₁₄ClN₃O₂S 467.92 Extended aromatic system may improve π-π stacking with target proteins
Compound D 4-Bromophenylamino; 4-methylphenyl-thiazole C₁₉H₁₅BrN₄S 411.32 Bromine adds steric bulk; methylphenyl reduces solubility
Compound E 4-Nitrophenylamino; 4-methylphenyl-thiazole C₁₉H₁₅N₅O₂S 385.42 Nitro group enhances electron-withdrawing effects, altering reactivity
Compound F 2-Fluoro-5-nitroanilino; 4-phenyl-thiazole C₁₈H₁₂FN₅O₂S 397.38 Fluoro-nitro combination may influence redox properties and cytotoxicity

Computational and Structural Insights

  • For Compound A, the chlorophenyl and isobutyl groups likely create regions of high electron density, favoring interactions with hydrophobic enzyme pockets .
  • Docking Studies: notes that thiazole derivatives mimic raltegravir’s binding mode to HIV integrase. Compound A’s thiazole ring may similarly anchor to metal ions in active sites .

Biological Activity

The compound (2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile , often referred to as a thiazole-derived compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H22ClN3S\text{C}_{21}\text{H}_{22}\text{ClN}_3\text{S}

This structure features a thiazole ring, which is known for its diverse biological activities. The presence of a chlorophenyl group and a prop-2-enenitrile moiety enhances its potential for interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7) and others.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative effects of thiazole derivatives reported that certain compounds exhibited IC50 values ranging from 1.52 to 6.31 μM against breast cancer cell lines. Notably, these compounds showed selectivity towards cancerous cells compared to normal cells, indicating a favorable therapeutic index .

CompoundIC50 (μM)Selectivity Ratio
Compound A1.525.5
Compound B6.3117.5

Enzyme Inhibition

The compound's structural features suggest potential inhibition of specific enzymes critical in cancer progression and other diseases.

Carbonic Anhydrase IX Inhibition

Carbonic anhydrase IX (CA IX) is an enzyme often overexpressed in tumors. Recent research indicates that thiazole derivatives can inhibit CA IX with IC50 values as low as 10.93 nM, demonstrating their potential as anticancer agents through enzyme targeting .

Antimicrobial Activity

Thiazole-based compounds have also been investigated for their antimicrobial properties. In vitro studies have shown significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Case Study: Antibacterial Effects

In one study, selected thiazole derivatives exhibited antibacterial activity with inhibition percentages ranging from 68% to 80% at concentrations of 50 μg/mL .

CompoundInhibition % (S. aureus)Inhibition % (K. pneumoniae)
Compound C80.69%79.46%
Compound D69.74%77.52%

The mechanism through which these compounds exert their biological effects is multifaceted:

  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positive cells during assays.
  • Enzyme Binding : Molecular docking studies reveal favorable interactions between the compounds and target enzymes such as CA IX, suggesting a competitive inhibition mechanism.
  • Antimicrobial Action : The disruption of bacterial growth may involve interference with metabolic pathways essential for bacterial survival.

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